molecular formula C12H12N4S B15066629 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B15066629
M. Wt: 244.32 g/mol
InChI Key: COVKZSNMYDDQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS: 886507-28-4) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 6, linked to a thiazol-2-amine moiety. Its molecular formula is C₁₁H₁₁N₄S (MW: 245.30), with a purity of 97% as reported in synthesis protocols . This compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Its structural uniqueness lies in the combination of a planar aromatic system (imidazo[1,2-a]pyridine) and a thiazole ring, enabling diverse non-covalent interactions in biological systems.

Properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N4S/c1-7-3-4-10-14-8(2)11(16(10)5-7)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15)

InChI Key

COVKZSNMYDDQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C3=CSC(=N3)N)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2,6-dimethylpyridine and an appropriate aldehyde, followed by cyclization with ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput techniques and automated systems to ensure consistent production quality. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated thiazole compounds .

Scientific Research Applications

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound with a molecular weight of approximately 244.32 g/mol . It has a thiazole group and an imidazo[1,2-a]pyridine moiety. It is explored for various pharmaceutical applications due to its unique structural features.

Pharmaceutical Applications

This compound is being explored as:

  • An antibacterial agent.
  • A treatment against certain cancers due to its ability to inhibit cellular proliferation pathways.
  • A candidate for further development in medicinal chemistry.

Studies show that this compound interacts with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects. For example, its interaction with bacterial enzymes could disrupt essential metabolic processes within pathogenic organisms. Ongoing research focuses on its binding affinity and selectivity towards various biological targets.

Structural Analogs and Their Activities

Several compounds share structural similarities with this compound. Minor structural modifications can lead to significant differences in biological activity and application potential.

Compound NameStructure FeaturesBiological Activity
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amineSimilar thiazole-imidazole structurePotential anticancer properties
4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amineHalogen substitution on imidazole ringEnhanced antimicrobial activity
4-(Pyren-1-yl)thiazol-2-aminePyrene group additionFluorescent properties and potential sensor applications

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of essential biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity
This compound (Target) 886507-28-4 C₁₁H₁₁N₄S 245.30 2,6-dimethylimidazo[1,2-a]pyridine + thiazol-2-amine 97%
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine N/A C₁₂H₁₂N₄S 244.32 2,7-dimethylimidazo[1,2-a]pyridine + thiazol-2-amine N/A
4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine 886507-31-9 C₁₁H₉ClN₄S 264.73 6-chloro-2-methylimidazo[1,2-a]pyridine + thiazol-2-amine 97%
1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine 851208-09-8 C₁₅H₂₁N₅ 283.36 2,6-dimethylimidazo[1,2-a]pyridine + piperazine N/A

Structural and Functional Differences

The 6-chloro analog introduces electronegativity and increased molecular weight (264.73 vs. 245.30), which may improve lipophilicity but reduce metabolic stability .

Core Modifications :

  • Replacing the thiazol-2-amine with a piperazine group (CAS: 851208-09-8) introduces basicity and flexibility, likely altering solubility and off-target interactions .

Research Findings

  • Synthetic Accessibility : The target compound and its 6-chloro analog are synthesized with 97% purity, indicating robust protocols for imidazo[1,2-a]pyridine-thiazole coupling .
  • Computational Predictions: Density-functional theory (DFT) studies (e.g., Colle-Salvetti correlation-energy models) suggest that methyl and chloro substituents significantly influence electron density distribution, affecting redox potentials and intermolecular interactions .

Notes

Limitations : Direct comparative pharmacological data are sparse; inferences rely on structural and computational analyses.

Future Directions : Experimental studies on solubility, protein binding, and in vitro activity are needed to validate predictions.

Safety and Handling: No toxicity data are available; standard precautions for handling aromatic amines and heterocycles apply.

Biological Activity

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C12H13N5S
Molecular Weight: 244.32 g/mol
IUPAC Name: this compound

The compound features both thiazole and imidazo[1,2-a]pyridine moieties, which are known for their diverse biological activities. The structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity . The compound has been shown to inhibit the growth of several bacterial strains by disrupting essential metabolic processes. Its mechanism involves interaction with bacterial enzymes, which may lead to the inhibition of cell wall synthesis or other critical pathways necessary for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential . Studies have reported its ability to inhibit cellular proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The compound's efficacy is often measured using the MTT assay to determine cell viability and IC50 values .

A recent study highlighted that derivatives of similar structures exhibited significant anticancer activity by influencing pathways such as the mitogen-activated protein kinase (MAPK) pathway through the inhibition of key protein kinases like BRAF and MEK .

The mechanism of action of this compound is believed to involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic processes within bacteria or cancer cells.
  • Disruption of Cell Proliferation Pathways: It interferes with signaling pathways that regulate cell growth and division, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amineSimilar thiazole-imidazole structurePotential anticancer properties
4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amineHalogen substitution on imidazole ringEnhanced antimicrobial activity
4-(pyren-1-yl)thiazol-2-aminePyrene group additionFluorescent properties and potential sensor applications

These compounds illustrate how subtle modifications in structure can significantly impact biological activity and therapeutic potential.

Case Studies

  • Antibacterial Efficacy Study:
    A study conducted on various bacterial strains demonstrated that this compound inhibited Staphylococcus aureus and Escherichia coli growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity Assessment:
    In vitro tests on MDA-MB-231 cells revealed an IC50 value of approximately 45 µM for the compound. Further analysis indicated that treatment led to significant apoptosis through caspase activation pathways.

Q & A

Q. What are the optimized synthetic routes for 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds . For example, coupling reactions with thiazole-2-amine precursors under reflux conditions (e.g., in ethanol or DMF) at 80–100°C for 12–24 hours yield the target compound. Optimization includes:
  • Catalyst screening : Use of Pd(OAc)₂ or CuI for cross-coupling steps.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity. Reported yields range from 6% to 39%, depending on steric hindrance and substituent effects .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, imidazo[1,2-a]pyridine protons resonate at δ 7.8–8.2 ppm, while thiazole NH₂ appears as a broad singlet at δ 5.5–6.0 ppm .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm); isocratic elution (acetonitrile/water 70:30) ensures >98% purity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 285.0984 for C₁₂H₁₃N₅S⁺) .

Q. How can researchers screen this compound for potential phosphodiesterase (PDE) inhibitory activity?

  • Methodological Answer :
  • In vitro assays : Use recombinant PDE isoforms (e.g., PDE4 or PDE5) with fluorescent substrates (e.g., 3′,5′-cAMP Alexa Fluor 488). Measure IC₅₀ values via fluorescence quenching .
  • Docking studies : Perform molecular docking (AutoDock Vina) using PDE crystal structures (PDB: 1XM6) to predict binding affinity. Focus on interactions with the catalytic Zn²⁺ ion and hydrophobic pockets .

Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24 hours. Monitor degradation via HPLC. Imidazo[1,2-a]pyridines are prone to hydrolysis at pH < 3.0 .
  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition points (>200°C for most derivatives) .

Q. How can computational tools predict the compound’s bioavailability and pharmacokinetic properties?

  • Methodological Answer :
  • SwissADME : Predict logP (clogP ≈ 2.1), indicating moderate lipophilicity.
  • CYP450 metabolism : Use Schrödinger’s MetaSite to identify potential oxidation sites (e.g., methyl groups on imidazo[1,2-a]pyridine) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted imidazo[1,2-a]pyridines be addressed?

  • Methodological Answer :
  • Directed C–H activation : Use Pd-catalyzed C–H functionalization with directing groups (e.g., pyridinyl) to control substitution at the C3 position .
  • Microwave-assisted synthesis : Shorten reaction times (30–60 minutes) to minimize side reactions (e.g., dimerization) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in PDE inhibition?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., 2,6-dimethyl vs. 7-methyl) and assess IC₅₀ shifts. For example, 2,6-dimethyl groups enhance steric shielding, improving selectivity for PDE4 .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. How should contradictory data on antioxidant activity in similar compounds be resolved?

  • Methodological Answer :
  • Standardized assays : Re-evaluate using the ORAC (Oxygen Radical Absorbance Capacity) assay with Trolox equivalents, ensuring consistent ROS generation (e.g., AAPH as radical initiator) .
  • Batch variability : Control for trace metal impurities (e.g., Fe³⁺) via ICP-MS, which may catalyze oxidation .

Q. What role do DFT calculations play in understanding the compound’s electronic properties?

  • Methodological Answer :
  • HOMO-LUMO analysis : Calculate energy gaps (B3LYP/6-31G*) to correlate with redox activity. A narrow gap (<3 eV) suggests potential as an electron donor .
  • NBO analysis : Identify hyperconjugative interactions stabilizing the thiazole-amine moiety .

Q. How can multi-omics approaches validate the compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on SH-SY5Y cells treated with the compound (10 µM, 24h). Pathway enrichment (KEGG) may reveal PDE4-mediated cAMP/PKA signaling .
  • Metabolomics : LC-MS profiling of cAMP/cGMP ratios confirms target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.